The synthesis of BrEPD involves the introduction of a bromoethyl group onto the pyrimidine scaffold. Specific synthetic routes and conditions may vary, but the general approach includes bromination of a suitable pyrimidine precursor using bromine or a brominating agent. The resulting 5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione can be isolated and purified for further study .
The molecular structure of BrEPD consists of a pyrimidine ring with a 2,4-dione functionality and a 2-bromoethyl group attached at one of the nitrogen atoms. The bromine atom provides reactivity and influences the compound’s properties. The precise arrangement of atoms can be visualized using molecular modeling software or X-ray crystallography.
BrEPD can participate in various chemical reactions due to its functional groups. Some potential reactions include nucleophilic substitution at the bromine position, condensation reactions, and cyclization processes. Researchers often explore its reactivity with other nucleophiles or electrophiles to synthesize derivatives or explore its biological activity .
5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound classified under pyrimidine derivatives. It has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The compound's structure includes a brominated ethyl group attached to a pyrimidine ring, which contributes to its reactivity and interactions with biological systems.
5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione falls under the category of halogenated pyrimidines, which are known for their diverse applications in pharmaceuticals and agrochemicals. Its CAS number is 53438-96-3, and it is recognized for its structural similarity to other nucleobase analogs.
The synthesis of 5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several methods, primarily involving the bromination of ethyl derivatives of pyrimidine. One common approach includes:
The synthesis typically requires an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted reactions with moisture or oxygen. Solvents such as dimethylformamide or dichloromethane are often used to facilitate the reaction conditions.
The molecular formula of 5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione is C6H7BrN2O2. The compound features a pyrimidine ring substituted with a bromoethyl group at the 5-position.
These data points indicate the compound's potential solubility and permeability characteristics, which are crucial for biological activity assessments .
5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions typical for halogenated compounds:
These reactions are often facilitated by bases or catalysts that enhance nucleophilic attack or promote elimination pathways.
The mechanism of action for compounds like 5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione often involves interaction with biological macromolecules such as DNA or proteins.
Studies have indicated that halogenated pyrimidines can exhibit antimicrobial properties by disrupting nucleic acid synthesis in bacteria and cancer cells .
Relevant analyses confirm that these properties contribute significantly to its potential applications in medicinal chemistry .
5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione has several scientific uses:
5-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione (CAS: 53438-96-3) represents a functionally enriched heterocyclic compound with systematic IUPAC nomenclature defining its critical substituents. Its molecular formula is C₆H₇BrN₂O₂ (MW: 219.04 g/mol), featuring a pyrimidine-2,4-dione core (uracil scaffold) substituted at the 5-position with a 2-bromoethyl chain. This β-bromoalkyl group confers significant electrophilic character, enabling diverse nucleophilic displacement reactions. The compound exhibits tautomerism between lactam and lactim forms, though the diketo tautomer dominates under physiological conditions. Its structural classification bridges pyrimidine nucleobase chemistry and alkyl halide reactivity, positioning it uniquely within heterocyclic chemistry.
Table 1: Nomenclature and Key Identifiers
Nomenclature Type | Name | Identifier |
---|---|---|
Systematic IUPAC | 5-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione | - |
Common Synonym | 5-(2-Bromoethyl)uracil | [1] |
CAS Registry Number | - | 53438-96-3 |
MDL Number | - | MFCD12028113 |
Molecular Formula | - | C₆H₇BrN₂O₂ |
The compound emerged as a research focus in the late 20th century alongside advances in pyrimidine functionalization for medicinal applications. Its synthesis typically involves radical bromination of 5-vinyluracil or direct electrophilic substitution on uracil derivatives – methodologies refined during the 1980-2000s push for nucleoside analog development. Historically, it served as a precursor to antimetabolites targeting thymidylate synthase and DNA synthesis pathways. Research intensified with the discovery that its electrophilic side chain enables efficient conjugation with biomolecules and pharmacophores, facilitating drug discovery campaigns against viral and oncology targets [6] [8]. Its commercial availability since the early 2000s (e.g., via TRC, Biosynth Carbosynth) accelerated structure-activity relationship studies in kinase inhibitors and antiviral agents.
Table 2: Historical Development Timeline
Time Period | Key Advance | Research Impact |
---|---|---|
1980s-1990s | Synthetic routes optimization | Enabled bulk access for nucleoside analog studies |
Early 2000s | Commercial availability (Catalog suppliers) | Broader adoption in medicinal chemistry |
2010-Present | Applications in PROTACs & kinase inhibitors | Expansion into targeted protein degradation |
The 2-bromoethyl moiety serves as a linchpin for structural diversification via nucleophilic substitution (SN₂) reactions, making this compound indispensable for:
Table 3: Representative Synthetic Applications
Reaction Type | Coupling Partner | Resulting Pharmacophore | Biological Target |
---|---|---|---|
Nucleophilic Substitution | Pyrimidine-2,4-diamines | Kinase inhibitor scaffolds | FMS-like tyrosine kinase |
CuAAC Click Chemistry | Benzyl azides | Triazolyl-quinazoline-diones | Vaccinia virus |
Amide Coupling | PROTAC warheads | MIF2 degraders | Non-small cell lung cancer |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9